alpha-D-Arabinopyranosyl azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

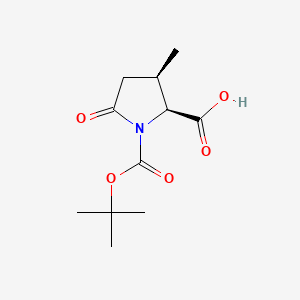

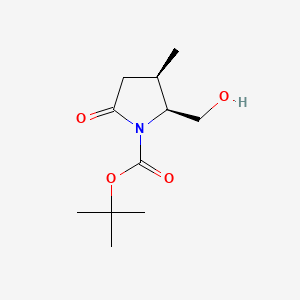

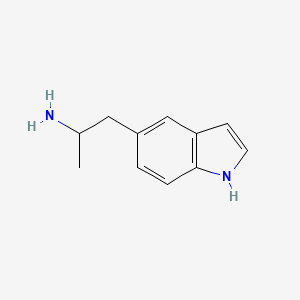

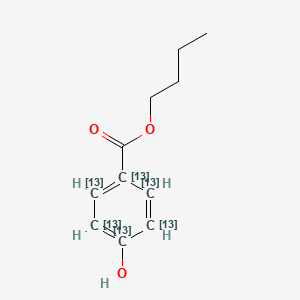

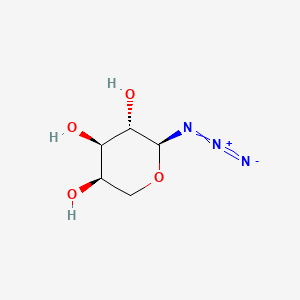

Alpha-D-Arabinopyranosyl azide is a compound with the molecular formula C5H9N3O4 . It is used in the biomedical industry for its potential role in treating cancer .

Molecular Structure Analysis

The molecular structure of alpha-D-Arabinopyranosyl azide consists of 5 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . It has a molar mass of 175.14 .Physical And Chemical Properties Analysis

Alpha-D-Arabinopyranosyl azide has a molar mass of 175.14 . It has 7 H bond acceptors and 3 H bond donors . Its ACD/LogP is -0.51 .Aplicaciones Científicas De Investigación

Cancer Research

Alpha-D-Arabinopyranosyl azide derivatives have shown promise in cancer research. For example, Polyphyllin D, a compound with a structure related to alpha-L-arabinopyranosyl derivatives, was found to induce apoptosis in drug-resistant HepG2 cells, suggesting its potential as an anticancer agent overcoming drug resistance (Cheung et al., 2005).

DNA Synthesis Inhibition

Studies have explored the effects of arabinofuranosyl analogs on DNA synthesis. A study involving 1-beta-D-arabinofuranosyl-5-aza-cytosine, an analog of 1-beta-D-arabinofuranosylcytosine, which resembles alpha-D-Arabinopyranosyl azide in structure, demonstrated its impact on DNA replication inhibition (Townsend & Cheng, 1987).

Synthesis Research

Research into synthetic methods for related compounds has provided valuable insights. For instance, a study detailed the synthesis of 4-amino-4-deoxy-L-arabinose, closely related to alpha-D-Arabinopyranosyl azide, contributing to our understanding of synthetic pathways (Naleway et al., 1988).

Glycoside Studies

Glycosides structurally similar to alpha-D-Arabinopyranosyl azide have been isolated and studied for their biological activities. For instance, bacopasaponins, glycosides with alpha-L-arabinopyranosyl moieties, were isolated from Bacopa monniera and analyzed for their structure and biological relevance (Garai et al., 1996).

Metabolite Isolation

In metabolomics research, compounds with structural similarities to alpha-D-Arabinopyranosyl azide have been isolated from Arabidopsis thaliana. This research contributes to our understanding of plant metabolites and their functions (Nakabayashi et al., 2009).

Biochemical Studies

Studies on biochemical properties of compounds containing arabinopyranosyl moieties are also noteworthy. For instance, a study on the lipoarabinogalactan of Crithidia fasciculata provided insights into the structure and function of these complex molecules (Schneider et al., 1996).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S,4R,5R)-2-azidooxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3-,4+,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWBURHISBVZHI-MBMOQRBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N=[N+]=[N-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-D-Arabinopyranosyl azide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)